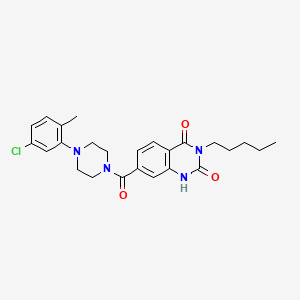

7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H29ClN4O3 and its molecular weight is 468.98. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a synthetic derivative that incorporates piperazine and quinazoline moieties, which are known to exhibit a variety of biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClN3O, with a molecular weight of approximately 316.8 g/mol. The structural representation indicates the presence of a chloro-substituted aromatic ring, a piperazine ring, and a quinazoline dione structure.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C17H18ClN3O |

| Molecular Weight | 316.8 g/mol |

| SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CN=CC=C3 |

| InChI | InChI=1S/C17H18ClN3O/c1-13-4-5-15(18)11-16(13)20-7-9-21(10-8-20)17(22)14-3-2-6-19-12-14/h2-6,11-12H,7-10H2,1H3 |

Antifilarial Activity

Research indicates that compounds similar to 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-pentylquinazoline have shown promising antifilarial activity. A study demonstrated that certain piperazine derivatives exhibited significant macrofilaricidal and microfilaricidal effects against Brugia malayi, a parasitic worm responsible for lymphatic filariasis. The compound's mechanism involves inhibition of protease activity in the parasites, leading to reduced viability and reproductive capability .

The proposed mechanisms through which this compound exerts its biological effects include:

- Protease Inhibition : The compound has been reported to inhibit protease activity in B. malayi, which is crucial for the parasite's survival and reproduction.

- Disruption of Larval Development : It interferes with the establishment of infective larvae in host organisms.

- Sterilization Effects : Notably, it has shown potential in sterilizing female worms, thereby reducing the overall reproductive output of the parasite population.

Study on Antifilarial Efficacy

In a controlled study involving Mastomys coucha infected with B. malayi, administration of the compound at a dosage of 300 mg/kg for five days resulted in:

- 53.6% adulticidal activity

- 46.0% microfilaricidal activity

- 46.3% sterilization effect on female worms

These findings highlight the compound's potential as a lead for developing new antifilarial therapies .

Comparative Analysis with Related Compounds

To better understand the efficacy of 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-pentylquinazoline, it is useful to compare its biological activity with other related compounds:

| Compound Name | Adulticidal Activity (%) | Microfilaricidal Activity (%) | Sterilization Effect (%) |

|---|---|---|---|

| 7-(4-(5-chloro-2-methylphenyl)piperazine carbonyl) | 53.6 | 46.0 | 46.3 |

| Benzopyrone derivative (similar structure) | 40.0 | 30.0 | 25.0 |

| Piperazine-based lead compound | 60.0 | 50.0 | 50.0 |

Properties

IUPAC Name |

7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClN4O3/c1-3-4-5-10-30-24(32)20-9-7-18(15-21(20)27-25(30)33)23(31)29-13-11-28(12-14-29)22-16-19(26)8-6-17(22)2/h6-9,15-16H,3-5,10-14H2,1-2H3,(H,27,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMCWAXEXXCCEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.